molecular formula C11H18O2 B15279167 6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one

6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one

Cat. No.: B15279167
M. Wt: 182.26 g/mol
InChI Key: RSPHSTSDZLJDHX-CMDGGOBGSA-N
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Description

6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by the presence of an ethoxymethylidene group attached to the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one typically involves the reaction of 2,2-dimethylcyclohexanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with ethyl formate to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxymethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted cyclohexanones.

Scientific Research Applications

6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The ethoxymethylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to various biological effects.

Comparison with Similar Compounds

  • 2-Ethoxymethylidene-3-oxo esters
  • Diethyl 2-ethoxymethylidenemalonate
  • Ethyl 2-ethoxymethylidenecyanoacetate

Comparison: 6-(Ethoxymethylidene)-2,2-dimethylcyclohexan-1-one is unique due to its specific structural features and reactivityFor instance, while 2-ethoxymethylidene-3-oxo esters are valuable in heterocyclic synthesis, this compound offers unique reactivity due to the presence of the cyclohexanone ring .

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(6E)-6-(ethoxymethylidene)-2,2-dimethylcyclohexan-1-one

InChI

InChI=1S/C11H18O2/c1-4-13-8-9-6-5-7-11(2,3)10(9)12/h8H,4-7H2,1-3H3/b9-8+

InChI Key

RSPHSTSDZLJDHX-CMDGGOBGSA-N

Isomeric SMILES

CCO/C=C/1\CCCC(C1=O)(C)C

Canonical SMILES

CCOC=C1CCCC(C1=O)(C)C

Origin of Product

United States

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